molecular formula C11H13NO2S B2487626 2-(4-Methoxyphenyl)thiomorpholin-3-one CAS No. 123828-28-4

2-(4-Methoxyphenyl)thiomorpholin-3-one

Cat. No.: B2487626
CAS No.: 123828-28-4
M. Wt: 223.29
InChI Key: JHLKRYQVMUSOSN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thiomorpholin-3-one is a chemical compound with the molecular formula C11H13NO2S It is a thiomorpholine derivative, characterized by the presence of a methoxyphenyl group attached to the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)thiomorpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine in the presence of a base, followed by cyclization to form the thiomorpholine ring. The reaction conditions typically involve the use of an inert solvent, such as dichloromethane, and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)thiomorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)thiomorpholin-3-one is unique due to the presence of both the methoxyphenyl group and the thiomorpholine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can enhance the compound’s solubility and bioavailability, while the thiomorpholine ring can provide specific interactions with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenyl)thiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-14-9-4-2-8(3-5-9)10-11(13)12-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKRYQVMUSOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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